molecular formula C8H17NO B2682480 2-(Piperidin-1-yl)propan-1-ol CAS No. 22511-38-2

2-(Piperidin-1-yl)propan-1-ol

Cat. No.: B2682480
CAS No.: 22511-38-2
M. Wt: 143.23
InChI Key: VNLCHZSSJTZGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)propan-1-ol is an organic compound that features a piperidine ring attached to a propanol moiety. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)propan-1-ol typically involves the reaction of piperidine with propylene oxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Piperidine+Propylene Oxide2-(Piperidin-1-yl)propan-1-ol\text{Piperidine} + \text{Propylene Oxide} \rightarrow 2\text{-(Piperidin-1-yl)propan-1-ol} Piperidine+Propylene Oxide→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure cost-effectiveness and scalability, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Piperidin-1-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-yl)propan-1-ol
  • 1-(Piperidin-1-yl)propan-2-ol
  • Biperiden

Uniqueness

2-(Piperidin-1-yl)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-piperidin-1-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(7-10)9-5-3-2-4-6-9/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLCHZSSJTZGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.